N-(3-Aminopropyl)myristamide
Description
N-(3-Aminopropyl)myristamide is a synthetic amphiphilic compound comprising a myristic acid (C14) chain linked via an amide bond to a 3-aminopropyl group. This structure confers both hydrophobic (alkyl chain) and hydrophilic (primary amine) properties, making it suitable for applications in surfactants, drug delivery systems, or biochemical research. For instance, similar compounds with tertiary amines or bulkier substituents, such as N-[3-(dimethylamino)propyl]myristamide (DMAPMA), exhibit distinct physicochemical behaviors .
Properties
CAS No. |
13482-06-9 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N-(3-aminopropyl)tetradecanamide |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20) |
InChI Key |
OTCJNNORZZUDIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
Other CAS No. |
13482-06-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)myristamide typically involves the reaction of tetradecanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)myristamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(3-Aminopropyl)myristamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)myristamide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(3-Aminopropyl)myristamide with key analogs:
Key Research Findings
Physicochemical Properties
- Solubility and Reactivity: The primary amine in this compound likely increases water solubility compared to tertiary analogs like DMAPMA. However, DMAPMA’s tertiary amine may enhance stability in acidic environments .
- Thermal Behavior : DMAPMA melts at 49–51°C, while the primary amine variant may exhibit higher melting points due to stronger intermolecular hydrogen bonding.
Critical Analysis of Structural Modifications
- Amino Group Substitution: Replacing the primary amine in this compound with a dimethyl group (DMAPMA) reduces basicity but may improve lipid membrane permeability, which is critical for drug delivery .
- Heterocyclic Additions : Piperazine or piperidine rings (as in antimalarial compounds or resins) introduce rigidity and electron-rich sites, enhancing target binding or metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
